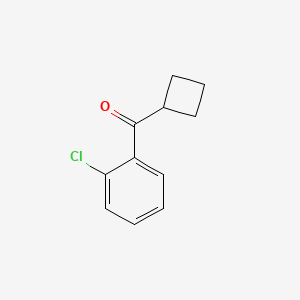

2-Chlorophenyl cyclobutyl ketone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-chlorophenyl)-cyclobutylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO/c12-10-7-2-1-6-9(10)11(13)8-4-3-5-8/h1-2,6-8H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZNOEUZBSZFGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642537 | |

| Record name | (2-Chlorophenyl)(cyclobutyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-91-5 | |

| Record name | (2-Chlorophenyl)cyclobutylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chlorophenyl)(cyclobutyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic data for 2-Chlorophenyl cyclobutyl ketone (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chlorophenyl cyclobutyl ketone

Introduction: Elucidating the Molecular Architecture

This compound is a chemical entity of significant interest within synthetic chemistry, potentially serving as a key intermediate in the development of more complex molecules.[1][2] Its structure, comprising a cyclobutyl ring and a 2-chlorophenyl group attached to a carbonyl moiety, presents a unique combination of aliphatic and aromatic features. For researchers and drug development professionals, the unambiguous confirmation of such a structure is a prerequisite for its use in further synthetic steps or biological screening. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the expected spectroscopic data for this compound, leveraging foundational principles and comparative data from analogous structures.

Due to the limited availability of published experimental spectra for this specific compound, this document serves as an expert-level interpretive and predictive guide. We will dissect the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between molecular structure and spectral output. This approach provides a robust framework for scientists to confirm the identity and purity of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the C-H Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By probing the magnetic environments of ¹H and ¹³C nuclei, we can construct a detailed map of the molecule's carbon-hydrogen framework.[3]

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons. For this compound, we anticipate four primary sets of signals corresponding to the aromatic, methine, and the two diastereotopic methylene groups of the cyclobutyl ring.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| Aromatic Protons (4H) | 7.3 - 7.8 | Multiplet (m) | 4H | Protons on the 2-chlorophenyl ring are deshielded by the aromatic system and the electron-withdrawing carbonyl and chloro groups, appearing in the characteristic downfield aromatic region. Complex splitting arises from coupling to each other. |

| Methine Proton (1H, α to C=O) | 3.9 - 4.2 | Quintet or Multiplet | 1H | This proton is directly adjacent to the strongly deshielding carbonyl group, causing a significant downfield shift. It is coupled to the four adjacent methylene protons on the cyclobutyl ring.[4] |

| Cyclobutyl CH₂ Protons (2H, β to C=O) | 2.2 - 2.5 | Multiplet (m) | 2H | These protons are adjacent to the methine carbon and experience moderate deshielding. |

| Cyclobutyl CH₂ Protons (2H, γ to C=O) | 1.9 - 2.2 | Multiplet (m) | 2H | These protons are furthest from the carbonyl group and are therefore the most shielded (upfield) of the cyclobutyl protons.[5] |

¹³C NMR Spectroscopy: The Carbon Skeleton

Proton-decoupled ¹³C NMR spectroscopy reveals each unique carbon environment in the molecule. The chemical shift of each carbon is highly sensitive to its hybridization and the electronegativity of nearby atoms.[6]

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (C=O) | 198 - 202 | The carbonyl carbon is highly deshielded and appears significantly downfield, characteristic of ketones conjugated to an aromatic ring.[7] |

| Aromatic C-Cl | 131 - 134 | The carbon directly attached to the electronegative chlorine atom (ipso-carbon) is shifted downfield. |

| Aromatic C-C=O | 137 - 140 | The quaternary carbon to which the carbonyl group is attached is also shifted downfield and will likely show a weaker signal. |

| Aromatic C-H | 127 - 132 | The remaining four aromatic carbons appear in the typical aromatic region. Their precise shifts are influenced by the relative positions of the chloro and acyl substituents. |

| Methine (CH, α to C=O) | 45 - 50 | This carbon is attached to the deshielding carbonyl group.[8] |

| Cyclobutyl CH₂ (β to C=O) | 25 - 29 | Standard aliphatic methylene carbons, slightly deshielded by proximity to the ketone. |

| Cyclobutyl CH₂ (γ to C=O) | 17 - 20 | The most shielded carbon in the cyclobutyl ring. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-15 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[9]

-

Data Acquisition (¹H NMR): Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. A standard spectral width of 0-12 ppm and a relaxation delay of 2-5 seconds is typically appropriate.[9]

-

Data Acquisition (¹³C NMR): Acquire the proton-decoupled spectrum over a spectral width of 0-220 ppm. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

Workflow for NMR Analysis

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[10]

Interpretation of the Expected IR Spectrum

The IR spectrum of this compound will be dominated by a few key, high-intensity absorptions that are diagnostic for its structure.

Predicted IR Absorption Data:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3100 - 3000 | Aromatic C-H Stretch | Medium | Characteristic of sp² C-H bonds in the phenyl ring. |

| 2990 - 2850 | Aliphatic C-H Stretch | Medium | Characteristic of sp³ C-H bonds in the cyclobutyl ring. |

| ~1685 | Carbonyl (C=O) Stretch | Strong, Sharp | This is the most diagnostic peak. Its position is lowered from a typical aliphatic ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring, which weakens the C=O double bond.[11] |

| ~1590, ~1470 | Aromatic C=C Stretch | Medium-Strong | These absorptions are characteristic of the phenyl ring vibrations. |

| ~750 | C-Cl Stretch | Medium-Strong | The position is indicative of a chlorine atom attached to an aromatic ring. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.

-

Sample Application: Place a single drop of neat liquid this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the pressure arm to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a range of 4000-600 cm⁻¹.[9] Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

Cleaning: Thoroughly clean the ATR crystal after the measurement.

Workflow for IR Analysis

Caption: Streamlined workflow for functional group analysis by ATR-IR.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This data is invaluable for confirming the molecular formula and inferring structural features.[12]

Interpretation of the Expected Electron Ionization (EI) Mass Spectrum

In EI-MS, high-energy electrons bombard the molecule, creating a positively charged molecular ion (M⁺) that subsequently breaks apart into smaller, characteristic fragment ions.

Molecular Ion (M⁺): The molecular formula is C₁₁H₁₁ClO. The nominal molecular weight is 194 g/mol for the ³⁵Cl isotope and 196 g/mol for the ³⁷Cl isotope. Therefore, the mass spectrum will exhibit a characteristic M⁺ / (M+2)⁺ peak cluster in an approximate 3:1 intensity ratio , which is a definitive signature for a molecule containing one chlorine atom.

Predicted Key Fragment Ions:

| m/z (³⁵Cl / ³⁷Cl) | Proposed Fragment Ion | Rationale for Formation |

| 194 / 196 | [C₁₁H₁₁ClO]⁺ | The molecular ion peak. |

| 139 / 141 | [C₇H₄ClO]⁺ | (2-Chlorobenzoyl cation) . A very common and stable fragment formed by alpha-cleavage with loss of the cyclobutyl radical (•C₄H₇). This is expected to be a major peak.[13] |

| 111 / 113 | [C₆H₄Cl]⁺ | (Chlorophenyl cation). Formed by the loss of CO from the 2-chlorobenzoyl cation (m/z 139/141). |

| 105 | [C₇H₅O]⁺ | (Benzoyl cation). Formed by alpha-cleavage with loss of the 2-chlorophenyl radical. Less likely than the formation of the m/z 139/141 ion.[14] |

| 77 | [C₆H₅]⁺ | (Phenyl cation). Formed from subsequent fragmentation of the benzoyl or chlorophenyl cations.[14] |

| 55 | [C₄H₇]⁺ | (Cyclobutyl cation). Formed by cleavage that retains the charge on the cyclobutyl fragment. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.[9]

-

Instrumentation: Use a GC-MS system equipped with an electron ionization (EI) source.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The compound will travel through the GC column, separating it from any impurities. A typical temperature program might start at 100°C and ramp to 250°C.

-

MS Data Acquisition: As the compound elutes from the GC column, it enters the MS source. Set the ionization energy to the standard 70 eV. Acquire mass spectra across a range of m/z 40-300.[15]

-

Data Analysis: Analyze the mass spectrum of the GC peak corresponding to this compound. Identify the molecular ion cluster and the major fragment ions.

Workflow for MS Analysis

Sources

- 1. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. treenablythe.weebly.com [treenablythe.weebly.com]

- 4. C4H9Cl CH3CHClCH2CH3 2-chlorobutane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. CYCLOBUTYL METHYL KETONE(3019-25-8) 1H NMR spectrum [chemicalbook.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. youtube.com [youtube.com]

- 8. C4H9Cl CH3CHClCH2CH3 C-13 nmr spectrum of 2-chlorobutane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of sec-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Molecular Structural Studies of Captopril Drug, Using Thermal Analysis, mass Spectral Fragmentation and Semi- empirical MO- Calculations – Oriental Journal of Chemistry [orientjchem.org]

- 13. whitman.edu [whitman.edu]

- 14. Cyclobutyl phenyl ketone | C11H12O | CID 79414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

A Senior Application Scientist's Guide to the Synthesis of 2-Chlorophenyl cyclobutyl ketone

Abstract

(2-Chlorophenyl)(cyclobutyl)methanone, commonly known as 2-Chlorophenyl cyclobutyl ketone, is a significant chemical intermediate, primarily recognized for its role as a precursor in the synthesis of various pharmaceutical compounds, including the anesthetic and antidepressant ketamine.[1][2][3][4] This technical guide provides an in-depth review of the prevalent and emerging synthetic methodologies for this ketone. We will dissect the mechanistic underpinnings, provide field-proven experimental protocols, and offer critical analysis of each route's advantages and limitations. This document is intended for researchers, chemists, and professionals in drug development and process chemistry who require a comprehensive understanding of the synthesis of this key intermediate.

Introduction and Retrosynthetic Analysis

The molecular architecture of this compound presents a straightforward disconnection opportunity between the aromatic ring and the cyclobutyl ketone moiety. This immediately suggests two primary retrosynthetic pathways:

-

Pathway A: Friedel-Crafts Acylation. This approach involves the electrophilic aromatic substitution of chlorobenzene with a cyclobutanecarbonyl derivative. It is a classic and widely used method for forging aryl-ketone bonds.

-

Pathway B: Grignard-type Reaction. This pathway utilizes organometallic chemistry, typically involving the reaction of a 2-chlorophenyl Grignard reagent with a cyclobutanecarbonyl electrophile or a cyclobutyl Grignard reagent with a 2-chlorobenzonitrile electrophile.

This guide will focus predominantly on these two routes, as they represent the most practical and documented methods for the synthesis of the target compound.

The Friedel-Crafts Acylation Approach: A Detailed Exploration

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the synthesis of ketones. The reaction of chlorobenzene with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is a primary example.[5]

Mechanism and Strategic Considerations

The reaction proceeds via a well-established electrophilic aromatic substitution mechanism.[5]

-

Generation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the cyclobutanecarbonyl chloride, facilitating the departure of a chloride ion and forming a highly electrophilic acylium ion.[5][6]

-

Electrophilic Attack: The π-electron system of the chlorobenzene ring attacks the acylium ion. The chlorine substituent on the benzene ring is a deactivating but ortho, para-directing group.[7][8] This means the incoming acyl group will be directed to the positions ortho (2-) and para (4-) to the chlorine.

-

Deprotonation: A weak base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the intermediate carbocation (the sigma complex), restoring aromaticity and yielding the final ketone product.[6]

Causality Behind Experimental Choices:

-

Catalyst: Anhydrous aluminum chloride is the most common and potent Lewis acid for this reaction. Its role is critical in generating the reactive acylium ion electrophile.[5][8]

-

Isomer Control: The electronic properties of the chloro-substituent direct the acylation to the ortho and para positions. The para-isomer is generally the major product due to reduced steric hindrance.[5][7][9] However, reaction conditions such as temperature and solvent can influence the ortho/para ratio. For the synthesis of the target 2-chloro isomer, separation from the more abundant 4-chloro isomer is a critical downstream consideration.

-

Reaction Deactivation: A key advantage of acylation over alkylation is that the product ketone is less reactive than the starting material, which effectively prevents polysubstitution reactions.[5]

Precursor Synthesis: Cyclobutanecarbonyl Chloride

The acylating agent, cyclobutanecarbonyl chloride, is not always commercially available and is typically prepared from cyclobutanecarboxylic acid.

Protocol 1: Synthesis of Cyclobutanecarbonyl Chloride

This protocol is based on standard procedures for converting carboxylic acids to acyl chlorides.[10]

Materials:

-

Cyclobutanecarboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a drying tube, add cyclobutanecarboxylic acid.

-

Add an excess of thionyl chloride (typically 1.5-2.0 equivalents).

-

Add a catalytic amount of DMF (1-2 drops).

-

The reaction mixture is gently refluxed until the evolution of gas (SO₂ and HCl) ceases.

-

The excess thionyl chloride is removed by distillation.

-

The resulting crude cyclobutanecarbonyl chloride is then purified by fractional distillation under reduced pressure to yield a colorless liquid.[10]

Physical Properties of Cyclobutanecarbonyl chloride (CAS 5006-22-4):

Experimental Protocol: Friedel-Crafts Acylation of Chlorobenzene

The following is a representative protocol for the synthesis of this compound.

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Chlorobenzene (anhydrous)

-

Cyclobutanecarbonyl chloride

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Hydrochloric acid (HCl), crushed ice

Procedure:

-

Setup: Assemble a dry three-neck round-bottom flask with a magnetic stirrer, an addition funnel, and a reflux condenser connected to a gas trap (to handle the evolved HCl gas). The system should be under an inert atmosphere (e.g., nitrogen or argon).[5]

-

Reagent Addition: Charge the flask with anhydrous aluminum chloride and anhydrous DCM. Cool the suspension to 0°C in an ice bath.[5]

-

Add chlorobenzene to the cooled suspension.

-

Add cyclobutanecarbonyl chloride dropwise from the addition funnel to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0-5°C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat under reflux (around 60°C) for approximately 30-60 minutes to ensure the reaction goes to completion.[12]

-

Work-up: Cool the reaction mixture back to 0°C and cautiously quench by slowly adding it to a beaker containing crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Washing: Combine the organic layers and wash successively with dilute HCl, water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product, a mixture of ortho and para isomers, is then purified. Vacuum distillation is a common method to separate the isomers based on their different boiling points.

The Grignard Reaction Approach

An alternative strategy involves the use of organomagnesium compounds (Grignard reagents). A particularly effective variation involves the reaction of a cyclobutyl or cyclopentyl Grignard reagent with an ortho-substituted benzonitrile.[3][13] This method is advantageous as it directly yields the desired ortho-substituted product, avoiding the isomeric separation issues inherent in the Friedel-Crafts acylation of chlorobenzene.

Mechanism and Rationale

-

Grignard Formation: A cyclopentyl or cyclobutyl halide (e.g., bromocyclopentane) reacts with magnesium metal in an ether solvent to form the Grignard reagent, cyclopentylmagnesium bromide.

-

Nucleophilic Addition: The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbon of the nitrile group in 2-chlorobenzonitrile. This forms a magnesium imine complex.

-

Hydrolysis: The reaction is quenched with an aqueous acid (e.g., HCl or H₂SO₄). The imine complex is hydrolyzed to form the final ketone product.[13]

This approach is highly regioselective, as the starting 2-chlorobenzonitrile already has the chloro-substituent in the desired position.

Experimental Protocol: Grignard Synthesis

The following protocol is adapted from a patented industrial process for a similar compound, o-chlorophenyl-cyclopentyl-ketone, which is directly analogous to the target molecule.[13]

Materials:

-

Magnesium turnings

-

Bromocyclopentane (analogous to a cyclobutyl halide)

-

Anhydrous diethyl ether

-

2-Chlorobenzonitrile

-

Anhydrous toluene or benzene

-

Aqueous HCl and H₂SO₄ solutions

Procedure:

-

Grignard Preparation: In a flame-dried flask under an inert atmosphere, prepare the Grignard reagent by adding a solution of bromocyclopentane in diethyl ether dropwise to a suspension of magnesium turnings in ether.

-

Solvent Exchange: After the Grignard formation is complete, add an aromatic hydrocarbon like toluene. Distill off the diethyl ether until the reaction temperature reaches approximately 65°C. This solvent exchange is often done to achieve higher reaction temperatures.[13]

-

Condensation: Cool the mixture to 45-50°C. Add a solution of 2-chlorobenzonitrile in toluene dropwise over about one hour.[13]

-

Heat the mixture to reflux and maintain for two hours.[13]

-

Hydrolysis (Work-up): Cool the reaction mixture and quench by carefully adding 4N aqueous HCl and 4N aqueous H₂SO₄, ensuring the temperature does not exceed 25°C with vigorous external cooling.[13]

-

Heat the quenched mixture to reflux for another two hours to ensure complete hydrolysis of the imine intermediate.[13]

-

Extraction and Purification: After cooling, separate the organic phase. Wash sequentially with water, 5% aqueous sodium bicarbonate solution, and again with water. Distill off the solvent to yield the crude oil, which is then purified by vacuum distillation to give the final product.[13] A reported yield for the analogous cyclopentyl ketone was 89.3% with 99.6% purity.[13]

Comparison of Synthetic Routes

| Feature | Friedel-Crafts Acylation | Grignard Reaction with Nitrile |

| Starting Materials | Chlorobenzene, Cyclobutanecarbonyl chloride | 2-Chlorobenzonitrile, Cyclobutyl halide, Mg |

| Regioselectivity | Poor; yields ortho/para mixture | Excellent; directly yields ortho product |

| Key Reagents | Strong Lewis Acid (AlCl₃) | Grignard Reagent |

| Primary Challenge | Isomer separation and purification | Handling of moisture-sensitive Grignard reagents |

| Industrial Scalability | Well-established but requires robust purification | Favorable due to high selectivity and yield |

Emerging Synthetic Methods

Recent forensic analysis of illicit ketamine manufacturing has uncovered novel synthetic routes for its precursors.[2] One such validated process involves the synthesis of 2-chlorophenyl cyclopentyl ketone from cyclopentanone p-toluenesulfonylhydrazone and 2-chlorobenzaldehyde.[2][3] While less conventional, the discovery of such routes highlights the ongoing evolution of synthetic chemistry and is of significant interest to both law enforcement and legitimate chemical synthesis communities.

Visualizations

Workflow for Friedel-Crafts Acylation

Caption: Mechanism of the Lewis acid-catalyzed Friedel-Crafts acylation.

Conclusion

The synthesis of this compound is most reliably achieved through two principal routes: Friedel-Crafts acylation and Grignard-based reactions. The Friedel-Crafts approach is a classic method but is hampered by the formation of isomers, necessitating careful purification. The Grignard reaction with 2-chlorobenzonitrile offers superior regioselectivity and high yields, making it a more elegant and potentially more scalable solution, provided that the handling of moisture-sensitive reagents is properly managed. The choice between these methods will ultimately depend on the specific requirements of the laboratory or production facility, including scale, purity requirements, and available starting materials.

References

- HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone - Google P

- Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone - YouTube.

- New materials used for the synthesis of 2‐chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit | Request PDF - ResearchG

- Application Note and Protocol: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride - Benchchem.

- New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit - PubMed.

- Buy 2-Chlorophenyl cyclopentyl ketone (EVT-1203602) | 6740-85-8 - EvitaChem.

- The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C - RSC Publishing.

- The Synthesis Pathway of Cyclobutanecarbonyl Chloride Explained.

- EP3505509A1 - Methods for the preparation of arylcycloalkylamine derivatives - Google P

- C.

- On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE - Vedantu.

- Cyclobutanecarbonyl chloride 98 5006-22-4 - Sigma-Aldrich.

- Cyclobutanecarbonyl chloride | 5006-22-4 - ChemicalBook.

- friedel-crafts acyl

Sources

- 1. researchgate.net [researchgate.net]

- 2. New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy 2-Chlorophenyl cyclopentyl ketone (EVT-1203602) | 6740-85-8 [evitachem.com]

- 4. EP3505509A1 - Methods for the preparation of arylcycloalkylamine derivatives - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE [vedantu.com]

- 9. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. nbinno.com [nbinno.com]

- 11. Cyclobutanecarbonyl chloride | 5006-22-4 [chemicalbook.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: 2-Chlorophenyl Cyclobutyl Ketone as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive technical guide on the utilization of 2-Chlorophenyl cyclobutyl ketone as a pivotal intermediate in pharmaceutical synthesis. This document delves into the chemical properties, synthesis protocols, and analytical quality control of this compound, with a primary focus on its role as a precursor to valuable active pharmaceutical ingredients (APIs), including the anesthetic agent ketamine and other related structures. The protocols herein are synthesized from established literature and patents, offering a practical framework for laboratory and developmental applications.

Introduction: The Significance of the Cyclobutyl Ketone Moiety in Medicinal Chemistry

The cyclobutane ring, a four-membered carbocycle, has garnered increasing interest in medicinal chemistry. Its unique, rigid, and three-dimensional structure can impart favorable pharmacological properties to drug candidates, such as enhanced metabolic stability and improved binding efficiency to biological targets.[1] When incorporated as a cyclobutyl ketone, this moiety serves as a versatile scaffold for the construction of more complex molecular architectures. This compound, in particular, is a key starting material in the synthesis of several neuroactive compounds. The presence of the ortho-chlorophenyl group is a common feature in a number of central nervous system (CNS) active drugs.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃ClO | [2] |

| Molecular Weight | 208.68 g/mol | [2] |

| CAS Number | 6740-85-8 | [2] |

| Appearance | Colorless to light orange/yellow clear liquid | [3] |

| Boiling Point | 130°C @ 5 mmHg | [4] |

| Density | 1.16 g/cm³ | [4] |

| Refractive Index | 1.547 | [4] |

| Solubility | Slightly miscible with chloroform and ethyl acetate. Immiscible with water. | [4][5] |

Safety and Handling:

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Work should be conducted in a well-ventilated fume hood.[5] It is incompatible with strong oxidizing agents.[4][5] According to the Globally Harmonized System (GHS), it may be harmful if swallowed and may cause an allergic skin reaction.[2] It is also considered toxic to aquatic life with long-lasting effects.[2] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.[3][4][5][6]

Synthesis of this compound

The most prevalent and industrially relevant method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a cyclopentyl magnesium halide with 2-chlorobenzonitrile. An alternative novel synthesis has also been reported.

Grignard Reaction Protocol

This protocol is based on established principles of Grignard reactions with nitriles.

Reaction Scheme:

Synthesis of this compound via Grignard Reaction.

Materials and Reagents:

-

2-chlorobenzonitrile

-

Cyclopentyl bromide (or chloride)

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (for initiation)

-

Hydrochloric acid (HCl), aqueous solution

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Inert gas (Nitrogen or Argon)

Protocol:

-

Preparation of the Grignard Reagent:

-

All glassware must be thoroughly dried to prevent quenching of the Grignard reagent.[7]

-

In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.[8]

-

Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

-

In the dropping funnel, prepare a solution of cyclopentyl bromide in anhydrous ether/THF.

-

Add a small portion of the cyclopentyl bromide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be necessary.

-

Once the reaction has started, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with 2-chlorobenzonitrile:

-

Cool the Grignard reagent solution to 0°C in an ice bath.

-

Prepare a solution of 2-chlorobenzonitrile in anhydrous ether/THF and add it to the dropping funnel.

-

Add the 2-chlorobenzonitrile solution dropwise to the stirred Grignard reagent at 0°C.[9]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to overnight. Some procedures suggest stirring for up to three days to ensure complete reaction.[9][10]

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a cold, dilute aqueous solution of hydrochloric acid.[10] This will hydrolyze the intermediate imine-magnesium complex to the ketone.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by vacuum distillation.[10]

-

Alternative Synthesis from Cyclopentanone p-toluenesulfonylhydrazone

A novel process for the synthesis of this compound has been identified, which involves the reaction of cyclopentanone p-toluenesulfonylhydrazone with 2-chlorobenzaldehyde.[11] This method avoids the use of Grignard reagents and may be suitable for specific applications.[11]

Application in Pharmaceutical Synthesis: The Pathway to Ketamine

This compound is a well-documented precursor in the synthesis of ketamine.[12][13] The synthetic route typically involves a multi-step process.

Overall Synthetic Pathway:

Simplified pathway from this compound to Ketamine.

A common synthetic approach involves the reaction of this compound with bromine to form an α-bromo ketone, followed by reaction with methylamine and subsequent rearrangement to yield ketamine. However, newer and more efficient methods are continually being developed.[12]

Note on Alternative Precursors: It's important to note that other precursors for ketamine synthesis exist, such as 2-(2-chlorophenyl)-2-nitrocyclohexanone (2-CPNCH).[13][14]

Other Potential Pharmaceutical Applications

The 1-(4-chlorophenyl)cyclobutyl moiety is present in other pharmaceutically active compounds, suggesting that this compound could be a versatile intermediate for a range of therapeutic agents. For instance, N,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine, a derivative of sibutramine, is used in the treatment of depression.[15][16] The synthesis of such compounds may involve the elaboration of a cyclobutyl ketone intermediate.

Analytical Quality Control

Ensuring the purity and identity of this compound is crucial for its successful use in pharmaceutical manufacturing. A robust quality control (QC) program should be implemented.[17][18][19]

Recommended QC Protocol:

Quality Control Workflow for this compound.

Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary method for determining the purity of this compound and quantifying any impurities. A reverse-phase C18 column with a methanol/water or acetonitrile/water mobile phase is typically effective.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying and quantifying volatile impurities and residual solvents from the synthesis process.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR provides a characteristic fingerprint of the molecule, confirming its identity by the presence of key functional groups, such as the carbonyl (C=O) stretch of the ketone and the aromatic C-Cl stretch.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for unambiguous structural confirmation of the compound.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of a range of pharmaceutical compounds, most notably ketamine. Its synthesis via the Grignard reaction is a well-established method, and robust analytical techniques are available to ensure its quality. The unique properties conferred by the cyclobutyl moiety suggest that this intermediate will continue to be of interest in the development of novel therapeutics.

References

- Google Patents. (n.d.). CN112299972A - Preparation method of high-purity esketamine hydrochloride ketone body.

-

(n.d.). Grignard Reaction. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2019, September 19). grignard reagent to o-Chlorophenyl cyclopentyl ketone. Retrieved from [Link]

- Yu, J., et al. (2022). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes.

-

PubChem. (n.d.). 2-Chlorophenyl cyclopentyl ketone. Retrieved from [Link]

-

PubMed. (2023, June 29). A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan. Retrieved from [Link]

-

ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

-

ResearchGate. (n.d.). General strategy for the synthesis of ketamines. Retrieved from [Link]

-

PubMed. (2023, December 14). New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. Retrieved from [Link]

-

Eurachem. (n.d.). Guide to Quality in Analytical Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). EP0230742A1 - N,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride monohydrate and pharmaceutical compositions containing it.

-

Indian Academy of Sciences. (2020, September 25). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. Retrieved from [Link]

-

KIET. (n.d.). Quality Assurance In Analytical Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). New materials used for the synthesis of 2‐chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit | Request PDF. Retrieved from [Link]

-

Eurachem. (2016). Guide to Quality in Analytical Chemistry - 3rd edition. Retrieved from [Link]

- Google Patents. (n.d.). GB2184122A - N,n-dimethyl-1-1-(4-chlorophenyl)cyclobutyl-3-methylbutylamine saltt.

-

(2019, March 25). 2-Butanone - Safety Data Sheet. Retrieved from [Link]

- Google Patents. (n.d.). KR20060019351A - Improved Synthesis of Sibutramine.

-

SciSpace. (n.d.). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. Retrieved from [Link]

-

Wiley. (n.d.). Quality Control in Analytical Chemistry, 2nd Edition. Retrieved from [Link]

Sources

- 1. CN106478367A - A kind of synthesis midbody compound of ketamine and the synthetic method of ketamine - Google Patents [patents.google.com]

- 2. Synthesis of ketamine from a nontoxic procedure: a new and efficient route (2020) | Negar Zekri | 10 Citations [scispace.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Sciencemadness Discussion Board - grignard reagent to o-Chlorophenyl cyclopentyl ketone - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. CN112299972A - Preparation method of high-purity esketamine hydrochloride ketone body - Google Patents [patents.google.com]

- 11. New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ias.ac.in [ias.ac.in]

- 13. researchgate.net [researchgate.net]

- 14. A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. EP0230742A1 - N,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride monohydrate and pharmaceutical compositions containing it - Google Patents [patents.google.com]

- 16. GB2184122A - N,n-dimethyl-1-1-(4-chlorophenyl)cyclobutyl-3-methylbutylamine saltt - Google Patents [patents.google.com]

- 17. eurachem.org [eurachem.org]

- 18. Quality in Analytical Chemistry [eurachem.org]

- 19. wiley.com [wiley.com]

Application Note: Synthesis of Substituted Dihydrophenanthrenones via Intramolecular Friedel-Crafts Cyclization of 2-Chlorophenyl Cyclobutyl Ketone

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic application of 2-chlorophenyl cyclobutyl ketone as a precursor for the synthesis of bicyclic aromatic hydrocarbon frameworks. Specifically, it outlines the principles and a robust protocol for the acid-catalyzed intramolecular Friedel-Crafts cyclization to yield substituted tetrahydrophenanthrenone derivatives, which are valuable scaffolds in medicinal chemistry. The guide delves into the reaction mechanism, provides a step-by-step experimental protocol, and discusses critical process parameters and expected outcomes.

Introduction: The Strategic Value of Aryl Cyclobutyl Ketones

Bicyclic and polycyclic aromatic hydrocarbons (PAHs) are core structural motifs in numerous pharmaceuticals and advanced materials. Their rigid, well-defined three-dimensional structures make them ideal scaffolds for presenting pharmacophoric groups in specific spatial orientations. The cyclobutane ring, in particular, has gained significant traction in medicinal chemistry as a versatile bioisostere and a conformationally restricted linker, often enhancing pharmacological properties like metabolic stability and binding affinity.[1][2]

This compound emerges as a highly valuable starting material, combining the reactive potential of a ketone with the unique strain and reactivity of a cyclobutyl group. This combination enables a powerful synthetic transformation: an intramolecular Friedel-Crafts reaction. This reaction allows for the efficient construction of a fused six-membered ring onto the existing phenyl ring, providing a direct and atom-economical route to complex bicyclic systems, such as derivatives of phenanthrene.[3][4] This application note details the mechanistic underpinnings and a practical laboratory protocol for this transformation.

The Core Transformation: Mechanism of Acid-Catalyzed Intramolecular Cyclization

The conversion of this compound to a bicyclic system is a classic example of an intramolecular Friedel-Crafts reaction.[5] The reaction is typically promoted by a strong Brønsted or Lewis acid, which serves to activate the ketone and generate a potent electrophile capable of attacking the electron-rich aromatic ring.

Mechanistic Steps:

-

Carbonyl Activation: The reaction initiates with the protonation of the carbonyl oxygen by a strong acid (e.g., polyphosphoric acid). This activation dramatically increases the electrophilicity of the carbonyl carbon.

-

Carbocation Formation & Ring Expansion: The activated carbonyl facilitates the cleavage of a C-C bond within the strained cyclobutyl ring. This can proceed through a concerted mechanism or via a discrete carbocation intermediate which rapidly rearranges. The driving force is the relief of the inherent ring strain of the four-membered ring, leading to the formation of a more stable five- or six-membered ring intermediate. In this context, the most probable pathway involves the formation of a resonance-stabilized acylium ion or a related secondary carbocation.

-

Electrophilic Aromatic Substitution (SEAr): The newly formed electrophilic center is positioned intramolecularly, allowing for a rapid attack by the adjacent 2-chlorophenyl ring. The chlorine atom, being an ortho-para director (though deactivating), influences the position of the cyclization. The attack predominantly occurs at the C6 position (para to the chlorine atom), which is sterically accessible and electronically favored.

-

Rearomatization: The resulting cyclohexadienyl cation (a Wheland intermediate) loses a proton to a conjugate base in the medium, restoring aromaticity and yielding the final tricyclic ketone product.

The overall mechanism is a sophisticated cascade that efficiently builds molecular complexity from a relatively simple precursor.

Sources

- 1. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenanthrene synthesis [quimicaorganica.org]

- 4. Cyclobutarenes. Part 1. Synthesis of cyclobutanaphthalene and phenanthrene derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: A Validated Protocol for the Synthesis of Tertiary Alcohols via Grignard Reaction with 2-Chlorophenyl Cyclobutyl Ketone

Abstract: This document provides a comprehensive, field-proven protocol for the nucleophilic addition of a Grignard reagent to 2-chlorophenyl cyclobutyl ketone, a key transformation for generating sterically hindered tertiary alcohols. These products are valuable intermediates in medicinal chemistry and drug development. This guide moves beyond a simple recitation of steps to explain the critical parameters, mechanistic considerations, and safety protocols necessary for a successful and reproducible synthesis. We detail a self-validating system, from reagent preparation to product characterization, designed for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The Grignard reaction is a cornerstone of synthetic organic chemistry, renowned for its efficacy in forming carbon-carbon bonds.[1][2] The reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group, such as that in an aldehyde or ketone, to produce a secondary or tertiary alcohol, respectively.[3][4][5] This application note focuses on the reaction between butylmagnesium chloride and this compound. The substrate is a valuable building block, notably used as an intermediate in the synthesis of various pharmaceutical compounds.[6]

The successful execution of this reaction is contingent on navigating several key challenges:

-

Anhydrous Conditions: Grignard reagents are potent bases and will react readily with protic sources, including atmospheric moisture, destroying the reagent.[4][7][8]

-

Reagent Reactivity: The Grignard reagent must selectively attack the ketone's carbonyl group without significant side reactions.

-

Reaction Initiation: The formation of the Grignard reagent itself can be sluggish and requires proper activation of the magnesium metal.[9]

This protocol is designed to address these challenges through meticulous experimental design, ensuring high yield and purity of the desired tertiary alcohol, 1-(2-chlorophenyl)-1-cyclobutyl-1-pentanol.

Reaction Mechanism and Key Considerations

The core of the reaction is the nucleophilic attack of the carbanionic carbon from the Grignard reagent on the electrophilic carbonyl carbon of the ketone. This addition breaks the C=O pi bond, forming a magnesium alkoxide intermediate. Subsequent acidic work-up protonates the alkoxide to yield the final tertiary alcohol.[2][10]

Reaction Scheme: (this compound) + (Butylmagnesium chloride) → (Magnesium alkoxide intermediate) → (1-(2-chlorophenyl)-1-cyclobutyl-1-pentanol)

While this pathway is dominant, several side reactions can diminish the yield and must be mitigated[3]:

-

Enolization: The Grignard reagent can act as a base, abstracting an alpha-proton from the ketone to form an enolate. This regenerates the starting ketone upon work-up. Slower addition at lower temperatures minimizes this pathway.

-

Reduction: A hydride can be transferred from the β-carbon of the Grignard reagent to the carbonyl carbon, resulting in a secondary alcohol. This is more common with sterically hindered ketones and bulky Grignard reagents.

-

Wurtz Coupling: Reaction between the Grignard reagent and the starting alkyl halide can lead to homo-coupling byproducts. This is primarily controlled during the formation of the Grignard reagent itself.[11]

Comprehensive Experimental Protocol

This protocol is divided into two primary stages: the preparation of the butylmagnesium chloride Grignard reagent and its subsequent reaction with the ketone.

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Concentration/Purity | Amount | Notes |

| Magnesium Turnings | Mg | 24.31 | >99.5% | 1.2 equiv. | Must be fresh and clean. |

| Iodine | I₂ | 253.81 | Crystal | 1-2 small crystals | Used as an activator. |

| 1-Chlorobutane | C₄H₉Cl | 92.57 | Anhydrous, >99% | 1.1 equiv. | |

| This compound | C₁₁H₁₁ClO | 194.66 | >97% | 1.0 equiv. | The limiting reagent. |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, >99.9% | ~5 mL / mmol ketone | Must be rigorously dried. |

| Saturated NH₄Cl Solution | NH₄Cl (aq) | 53.49 | Saturated | As needed | For quenching the reaction. |

| Diethyl Ether / Ethyl Acetate | - | - | Reagent Grade | As needed | For extraction. |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | As needed | For drying the organic phase. |

Equipment Setup

-

Three-necked round-bottom flask, oven-dried for at least 4 hours at 120 °C and cooled under an inert atmosphere.[8][12]

-

Reflux condenser, oven-dried.

-

Pressure-equalizing dropping funnel, oven-dried.

-

Magnetic stirrer and stir bar.

-

Inert gas (Argon or Nitrogen) supply line with a bubbler.

-

Ice-water bath.

-

Septa and needles for reagent transfer.

Mandatory Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (Nomex gloves are recommended when handling pyrophoric materials).[13]

-

Inert Atmosphere: The entire procedure must be conducted under a positive pressure of dry argon or nitrogen to exclude moisture and oxygen.[7]

-

Fume Hood: All operations must be performed in a certified chemical fume hood.[13]

-

Exothermic Reaction: Both the formation of the Grignard reagent and the quenching step are highly exothermic. Maintain constant vigilance and have an ice bath ready to control the reaction temperature.[14][15]

-

Solvent Safety: Anhydrous ethers like THF are highly flammable and can form explosive peroxides. Never distill to dryness and ensure no open flames or spark sources are present.[14]

-

Contingency: Do not work alone. Ensure a colleague familiar with the procedure is nearby.[13]

Workflow Diagram

Caption: Experimental workflow for the Grignard synthesis of 1-(2-chlorophenyl)-1-cyclobutyl-1-pentanol.

Step-by-Step Methodology

Part A: Preparation of Butylmagnesium Chloride

-

Assemble the dry three-necked flask with a stir bar, reflux condenser, and dropping funnel. Ensure the system is under a positive pressure of inert gas.

-

To the flask, add magnesium turnings (1.2 equiv.).

-

Add one or two small crystals of iodine. The iodine helps to etch the passivating magnesium oxide layer on the turnings.[16]

-

Add approximately 1/4 of the total anhydrous THF.

-

In the dropping funnel, prepare a solution of 1-chlorobutane (1.1 equiv.) in the remaining anhydrous THF.

-

Add about 10% of the 1-chlorobutane solution to the magnesium suspension. The reaction mixture should be stirred.

-

Initiation is indicated by the disappearance of the brown iodine color and the appearance of cloudiness or gentle bubbling.[9][17] If the reaction does not start, gentle warming with a heat gun may be applied. Once initiated, the reaction is exothermic.

-

Once the reaction is self-sustaining, add the rest of the 1-chlorobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 30-60 minutes to ensure all the magnesium has reacted. The resulting dark gray solution is the Grignard reagent.

Part B: Grignard Addition

-

Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

-

Prepare a solution of this compound (1.0 equiv.) in anhydrous THF and add it to the dropping funnel.

-

Add the ketone solution dropwise to the stirred Grignard reagent. Maintain the temperature between 0 and 5 °C during the addition to minimize side reactions. The reaction is exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

Part C: Work-up and Isolation

-

Cool the reaction mixture back to 0 °C in an ice-water bath.

-

CRITICAL QUENCHING STEP: Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench any unreacted Grignard reagent. This is a highly exothermic and gas-evolving step.[11] Using saturated NH₄Cl is generally safer and provides a less acidic environment than strong acids, which can promote side reactions with the tertiary alcohol product.

-

Continue adding the NH₄Cl solution until the bubbling ceases and the magnesium salts precipitate.

-

Transfer the mixture to a separatory funnel. Add ethyl acetate or diethyl ether to dissolve the organic product.

-

Wash the organic layer sequentially with water and then brine to remove inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

Part D: Purification

-

The resulting crude oil is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure tertiary alcohol.

Expected Results and Characterization

-

Yield: A typical yield for this reaction, when performed under strictly anhydrous conditions, is in the range of 75-90%.

-

Appearance: The final product, 1-(2-chlorophenyl)-1-cyclobutyl-1-pentanol, is expected to be a colorless to pale yellow oil or a low-melting solid.

Table 2: Predicted Spectroscopic Data for Product Verification

| Technique | Expected Signature | Rationale |

| ¹H NMR | δ ~7.2-7.8 (m, 4H, Ar-H), δ ~3.5-4.0 (s, 1H, -OH), δ ~1.5-2.5 (m, cyclobutyl & butyl H's), δ ~0.9 (t, 3H, -CH₃) | Presence of aromatic, hydroxyl, and aliphatic protons consistent with the structure. The broad singlet for the -OH is exchangeable with D₂O. |

| ¹³C NMR | δ ~140-145 (Ar C-Cl), δ ~125-135 (Ar-C), δ ~75-80 (quaternary C-OH), δ ~15-50 (aliphatic C's) | Confirms the number and types of carbon environments, including the key quaternary carbon bearing the hydroxyl group. |

| IR (cm⁻¹) | 3600-3200 (broad, O-H stretch), 3100-3000 (sp² C-H stretch), 2950-2850 (sp³ C-H stretch), ~750 (C-Cl stretch) | The broad hydroxyl peak is a definitive indicator of alcohol formation. |

| Mass Spec (EI) | M+ peak corresponding to C₁₅H₂₁ClO. Fragmentation pattern showing loss of water (M-18) and loss of the butyl group (M-57). | Provides the molecular weight and structural fragments, confirming the overall composition. |

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Reaction Fails to Initiate | 1. Wet glassware or solvents.[8]2. Passivated magnesium surface. | 1. Ensure all glassware is rigorously oven- or flame-dried. Use freshly opened or distilled anhydrous solvents.2. Add a crystal of iodine, 1,2-dibromoethane, or physically crush the Mg turnings in the flask (under inert gas) to expose a fresh surface.[9][17] |

| Low Product Yield | 1. Incomplete Grignard formation.2. Grignard reagent destroyed by moisture/air.3. Significant enolization or reduction side reactions. | 1. Ensure sufficient reaction time for Grignard formation. Titrate a small aliquot to determine the concentration before adding the ketone.2. Check for leaks in the inert gas setup.3. Perform ketone addition at 0 °C or lower and ensure slow, controlled addition. |

| Recovery of Starting Ketone | 1. Insufficient Grignard reagent added.2. Predominant enolization pathway. | 1. Use a slight excess of the Grignard reagent (1.1-1.2 equiv.).2. Lower the reaction temperature during addition. |

| Formation of Biphenyl-like Impurity | Wurtz-type coupling of the alkyl halide during Grignard formation.[11] | Add the 1-chlorobutane solution more slowly and with efficient stirring to maintain a low instantaneous concentration. |

References

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Clark, J. (n.d.). reaction of aldehydes and ketones with grignard reagents. Chemguide. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 22). Grignard Reagents. Retrieved from [Link]

-

Soni, S. K., et al. (2019). Synthesis of Enantiopure (S)-1-(2-Chlorophenyl)Ethanol Using Whole‐Cell Lactobacillus Curvatus Biotransformation. ResearchGate. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Ashby, E. C., & Reed, R. C. (n.d.). n-BUTYLMAGNESIUM CHLORIDE. Organic Syntheses Procedure. Retrieved from [Link]

- Google Patents. (n.d.). HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone.

-

University of Texas at Dallas. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]

-

Ghosh, N. (2022, March 24). Preparation of tertiary Grignard reagents. Chemistry Stack Exchange. Retrieved from [Link]

-

Le Coustumer, P., et al. (2025, May 23). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. PMC. Retrieved from [Link]

-

Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? Retrieved from [Link]

- Li, B. (2018, July 16). ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS). Laboratory Safety Standard Operating Procedure (SOP).

-

Science Madness. (2022, September 17). 2-Chlorophenyl cyclopentyl ketone via Grignard Reagent. Retrieved from [Link]

-

Chen, Z., et al. (2024, July 3). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv. Retrieved from [Link]

- Google Patents. (n.d.). US20090173914A1 - Organomagnesium synthesis agent.

-

Web Pages. (n.d.). 6. Grignard Reaction. Retrieved from [Link]

-

LibreTexts Chemistry. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Safety aspects of the process control of Grignard reactions. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chlorophenyl cyclopentyl ketone. Retrieved from [Link]

-

Reddit. (2016, February 25). Question about Grignard reagent synthesis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. Grignard Reaction [organic-chemistry.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2-Chlorophenyl cyclopentyl ketone, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. artscimedia.case.edu [artscimedia.case.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. acs.org [acs.org]

- 14. quora.com [quora.com]

- 15. researchgate.net [researchgate.net]

- 16. d.web.umkc.edu [d.web.umkc.edu]

- 17. reddit.com [reddit.com]

Application Note: Definitive Characterization of 2-Chlorophenyl cyclobutyl ketone using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note provides a comprehensive protocol for the characterization of 2-Chlorophenyl cyclobutyl ketone, a compound of interest in synthetic chemistry and forensic analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is presented as the definitive analytical technique for its unambiguous identification. The methodology herein details optimized parameters for chromatographic separation and mass spectrometric detection, ensuring high sensitivity and specificity. We delve into the causal reasoning behind experimental choices, from sample preparation to data interpretation, and provide a detailed analysis of the expected mass spectral fragmentation patterns. This guide is designed to be a self-validating system, grounded in established analytical principles and supported by authoritative references, enabling researchers to confidently identify and characterize this compound.

Introduction and Scientific Context

This compound is a synthetic ketone derivative. While it has legitimate applications in chemical synthesis, its structural similarity to controlled substances and its potential role as a precursor in the synthesis of novel psychoactive substances (NPS) necessitates robust and reliable analytical methods for its detection and characterization[1]. The dynamic landscape of NPS requires forensic and research laboratories to develop agile and definitive identification protocols[2][3].

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique in analytical chemistry, prized for its synergistic power.[3] It physically separates volatile compounds in a mixture via gas chromatography and then provides high-specificity structural information through mass spectrometry.[1] This combination is ideally suited for the analysis of semi-volatile molecules like this compound, offering both retention time and a unique mass fragmentation "fingerprint" for positive identification. This note establishes a detailed workflow to leverage the full analytical power of GC-MS for this purpose.

Principle of the GC-MS Technique

The analysis proceeds in two sequential stages within a single integrated system.

-

Gas Chromatography (GC): The sample, once vaporized in a heated inlet, is swept onto a long, narrow capillary column by an inert carrier gas (e.g., Helium). The column's inner surface is coated with a stationary phase. Separation is achieved based on the analyte's boiling point and its differential affinity for the stationary phase. Less volatile compounds or those with stronger interactions with the stationary phase travel more slowly, resulting in distinct elution times (retention times) for each component.

-

Mass Spectrometry (MS): As the separated analyte elutes from the GC column, it enters the MS ion source. In standard Electron Ionization (EI) mode, a high-energy electron beam (typically 70 eV) bombards the molecule. This process dislodges an electron, creating a positively charged molecular ion (M⁺•) that is often energetically unstable.[4] This unstable ion undergoes predictable fragmentation, breaking apart into smaller, stable charged ions and neutral radicals. These fragments are then accelerated into a mass analyzer (e.g., a quadrupole), which filters them based on their mass-to-charge ratio (m/z). A detector quantifies the abundance of each fragment, generating a mass spectrum that serves as a unique chemical fingerprint.

Detailed Experimental Protocol

This protocol is designed to be a robust starting point for analysis. Laboratories should perform their own validation to ensure the method meets specific performance criteria.[5][6]

Reagents and Materials

-

Analyte: this compound standard (≥98% purity).

-

Solvent: High-purity methanol or ethyl acetate (GC or HPLC grade).

-

Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.

-

Pipettes: Calibrated micropipettes.

Sample and Standard Preparation

The goal of sample preparation is to create a solution that is sufficiently concentrated for detection but dilute enough to avoid column overload and detector saturation.

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. This creates a stable stock solution that can be stored at -20°C.

-

Working Standard (10 µg/mL): Perform a 1:100 dilution of the stock solution. For example, transfer 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.

-

Final Sample: Transfer approximately 1.5 mL of the 10 µg/mL working standard into an autosampler vial for analysis. This concentration is a common starting point for the analysis of synthetic cathinones and related substances.[7]

GC-MS Instrumentation and Parameters

The following parameters are optimized for a standard capillary GC-MS system, such as one equipped with a non-polar 5% phenyl-methylpolysiloxane column.

| Parameter | Setting | Justification |

| GC System | ||

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, general-purpose non-polar column providing excellent separation for a wide range of semi-volatile compounds, including substituted ketones.[8] |

| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min (Constant Flow Mode) | An optimal flow rate for a 0.25 mm ID column, balancing analysis speed and separation efficiency.[9] |

| Inlet Temperature | 260°C | Ensures rapid and complete vaporization of the analyte without causing thermal degradation.[10] |

| Injection Mode | Splitless (1 minute purge delay) | Maximizes the transfer of analyte to the column, enhancing sensitivity for trace-level analysis. |

| Injection Volume | 1 µL | A standard volume that prevents column overloading while providing a strong signal. |

| Oven Program | Initial: 150°C, hold 1 min | Starts below the analyte's boiling point to focus the injection band. |

| Ramp: 20°C/min to 280°C | A moderate ramp rate ensures good peak shape and separation from potential impurities.[9] | |

| Final Hold: Hold at 280°C for 5 min | Ensures elution of any less volatile compounds and cleanses the column for the next run. | |

| MS System | ||

| Ionization Mode | Electron Ionization (EI) | The standard, highly reproducible ionization technique that generates extensive, library-searchable fragmentation patterns.[11] |

| Ionization Energy | 70 eV | The universal standard for EI-MS, providing consistent and comparable fragmentation patterns across different instruments and databases like NIST.[10] |

| MS Source Temp. | 230°C | Reduces contamination and ensures proper ion formation and transmission.[10] |

| MS Quad Temp. | 150°C | Maintains stable performance of the mass filter.[10] |

| Transfer Line Temp. | 280°C | Prevents condensation of the analyte as it transfers from the GC to the MS. |

| Scan Mode | Full Scan | Acquires data over a wide mass range to capture the molecular ion and all significant fragment ions. |

| Mass Range | 40 - 450 m/z | Covers the molecular weight of the analyte (194.66 g/mol ) and all expected fragments. |

Experimental Workflow Diagram

Data Analysis and Interpretation

A successful analysis will yield a single, sharp peak in the total ion chromatogram (TIC) at a characteristic retention time. The mass spectrum extracted from this peak provides the structural evidence for identification.

Expected Mass Spectrum

The molecular formula for this compound is C₁₁H₁₁ClO, with a monoisotopic mass of approximately 194.05 g/mol .

-

Molecular Ion (M⁺•): A peak corresponding to the intact molecular ion should be observed at m/z 194. Due to the presence of the chlorine-37 isotope, a smaller peak (the M+2 peak) will be present at m/z 196. The intensity ratio of the m/z 194 to m/z 196 peaks will be approximately 3:1, which is a hallmark of a monochlorinated compound.

-

Key Fragments: The fragmentation of ketones is well-understood and primarily driven by cleavage adjacent to the carbonyl group (α-cleavage).[12][13]

| m/z (Mass/Charge) | Proposed Ion Structure | Fragmentation Mechanism |

| 196 | [C₁₁H₁₁³⁷ClO]⁺• | M+2 Isotope Peak |

| 194 | [C₁₁H₁₁³⁵ClO]⁺• | Molecular Ion (M⁺•) |

| 141/139 | [C₇H₄³⁷ClO]⁺ / [C₇H₄³⁵ClO]⁺ | α-cleavage: Loss of the cyclobutyl radical (•C₄H₇). The resulting 2-chlorobenzoyl cation is a major, highly stable fragment. The 3:1 isotope pattern will be visible. |

| 113/111 | [C₆H₄³⁷Cl]⁺ / [C₆H₄³⁵Cl]⁺ | Loss of carbon monoxide (CO) from the 2-chlorobenzoyl cation (m/z 139/141). This is a common fragmentation pathway for aromatic acylium ions. |

| 69 | [C₄H₅O]⁺ | α-cleavage: Loss of the 2-chlorophenyl radical (•C₆H₄Cl). The resulting cyclobutanecarbonyl cation. |

| 55 | [C₄H₇]⁺ | Cleavage within the cyclobutyl ring structure. Saturated cyclic ketones are known to produce a fragment at m/z 55.[14] |

Proposed Fragmentation Pathway

The primary fragmentation pathways are initiated by the ionization of the molecule. The most favorable cleavages produce stable carbocations.

Library Confirmation

For definitive identification, the acquired mass spectrum must be compared against an established spectral library.[15] The NIST/EPA/NIH Mass Spectral Library is the industry standard for this purpose.[11][16] A high match score (typically >850/1000) combined with the correct retention time provides a high degree of confidence in the identification. If a reference standard for this compound is not present in the library, data from close structural analogs, such as 2-Chlorophenyl cyclopentyl ketone (NIST data available), can provide supporting evidence, though it is not a substitute for a true reference standard.[17]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the characterization of this compound by GC-MS. By adhering to the specified sample preparation steps and optimized instrument parameters, analysts can achieve reliable and reproducible results. The interpretation of the resulting mass spectrum, guided by the principles of molecular ion identification, isotopic patterns, and characteristic fragmentation pathways like α-cleavage, enables the unambiguous structural confirmation of the analyte. The integration of this protocol with spectral library searching constitutes a robust workflow for researchers in forensic science, quality control, and synthetic chemistry.

References

-

(No author given). (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. Forensic Chemistry Center. [Link]

-

Rue, E. A., & Ciolino, L. A. (2021). Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method. Journal of analytical toxicology, 45(6), 589–602. [Link]

-

Shimadzu Corporation. (n.d.). Analysis of 2-Alkylcyclobutanones by GC/MS - Detection of Irradiated Foods. [Link]

-

Coutts, R. T., & Beckett, A. H. (1977). Gas chromatographic analysis of acetophenone oxime and its metabolites. Journal of Pharmaceutical Sciences, 66(6), 889-891. [Link]

-

MDPI. (n.d.). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. [Link]

-

National Institute of Standards and Technology. (n.d.). o-Chlorophenyl cyclopentyl ketone. NIST Chemistry WebBook. [Link]

-

Manzoni, C., et al. (2023). Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid. Journal of Analytical Toxicology, 47(1), 58-64. [Link]

-

United Nations Office on Drugs and Crime. (2020). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. [Link]

-

Méndez, F., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. American Journal of Analytical Chemistry, 6, 320-330. [Link]

-

Lee, J. H., et al. (2005). GC/MS analysis of hydrocarbons and 2-alkylcyclobutanones from γ-ray irradiated walnut (Juglans nigra). Journal of the Korean Society for Applied Biological Chemistry, 48(3), 237-241. [Link]

-

Whitman College. (n.d.). GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. [Link]

-

JoVE. (n.d.). Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]

-

Shimadzu. (n.d.). Analysis of 2-Alkylcyclobutanones by GC/MS - Detection of Irradiated Foods. [Link]

-